molecular formula C22H17ClN4O3 B2672471 7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-00-6

7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2672471
CAS No.: 899948-00-6
M. Wt: 420.85
InChI Key: JEEBLNPKKHDXPD-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a phenethyl group in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the purine moiety: This step involves the condensation of the oxazole intermediate with a purine derivative under acidic or basic conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Research: Used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]pyrimidine-2,4(1H,3H)-dione
  • 7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]triazine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. This can result in different binding affinities and selectivities towards molecular targets, leading to distinct biological activities.

Properties

IUPAC Name

7-(4-chlorophenyl)-4-methyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-25-19-18(20(28)26(22(25)29)12-11-14-5-3-2-4-6-14)27-13-17(30-21(27)24-19)15-7-9-16(23)10-8-15/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBLNPKKHDXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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